

molecular weight and formula of 2,3-Dihydro-benzofuran-3-ylamine HCl

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Compound of Interest

Compound Name: 2,3-Dihydro-benzofuran-3-ylamine

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Technical Guide: 2,3-Dihydro-benzofuran-3-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydro-benzofuran-3-ylamine** hydrochloride (HCl), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, safety information, and biological relevance, serving as a critical resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

2,3-Dihydro-benzofuran-3-ylamine HCl is the hydrochloride salt of a primary amine based on the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.^[1] The compound typically presents as an off-white to pale yellow crystalline powder.^[2]

Table 1: Physicochemical Properties of **2,3-Dihydro-benzofuran-3-ylamine** HCl

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO·HCl (or C ₈ H ₁₀ ClNO)	[2]
Molecular Weight	171.62 g/mol	
Appearance	Off-white to pale yellow crystalline powder	[2]
Purity	≥95% (NMR) to 98%	[2]
Storage Conditions	0-8 °C, dry, away from light and air	[2]
Synonyms	3-Amino-2,3-dihydrobenzofuran hydrochloride	[2]
CAS Number	860689-81-2	[2]

Synthesis and Experimental Protocols

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous modern methodologies available. These techniques offer access to a wide variety of substituted analogs, crucial for structure-activity relationship (SAR) studies in drug development.

General Synthetic Strategies

Several advanced catalytic methods have been developed for constructing the 2,3-dihydrobenzofuran skeleton:

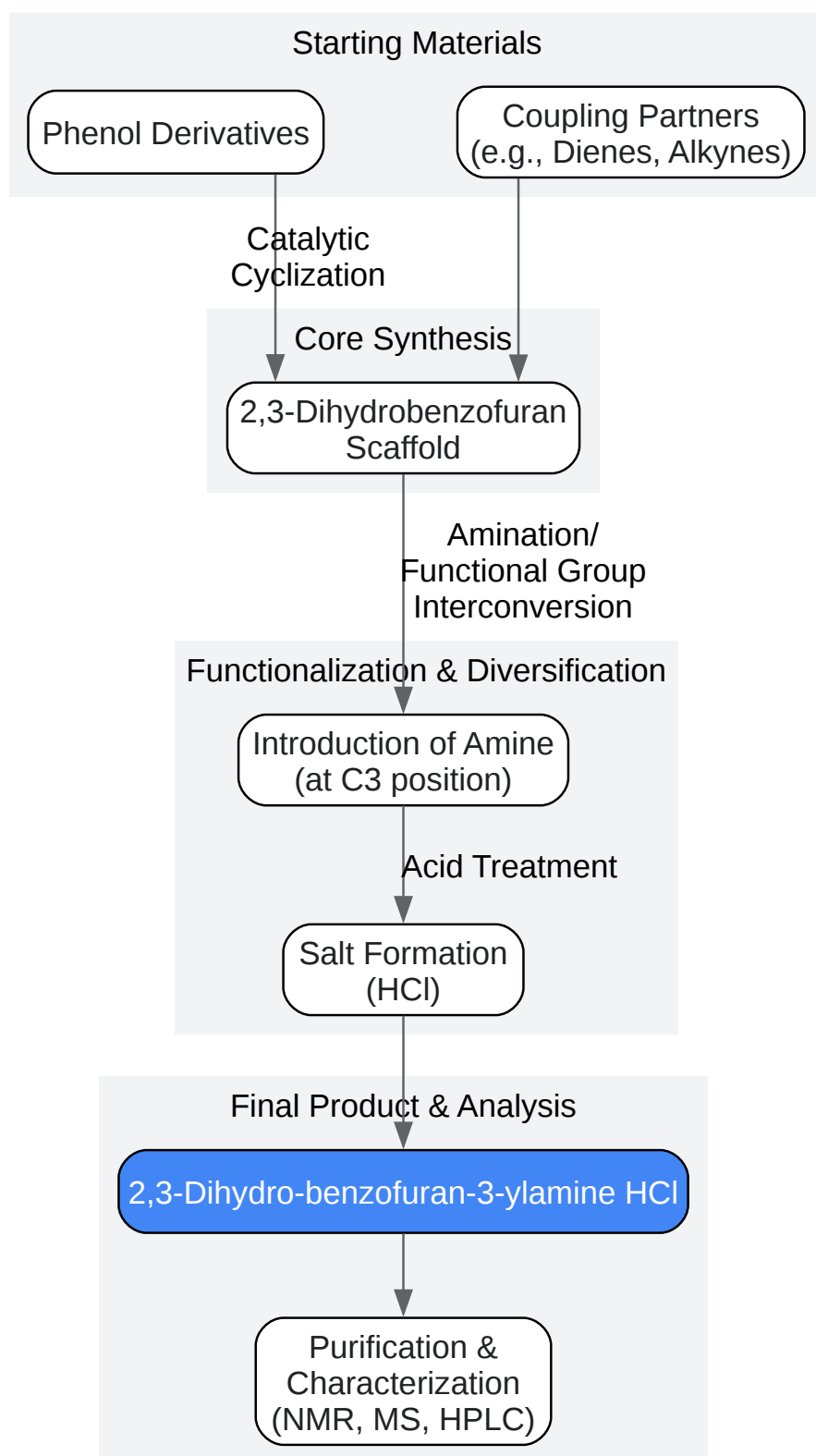
- **Rhodium(III)-Catalyzed C-H Activation:** This method involves the [3+2] annulation of N-phenoxyacetamides with 1,3-dienes, offering a redox-neutral pathway with good functional group compatibility.[3]
- **Palladium-Catalyzed Reactions:** Highly enantioselective Heck/Tsuji-Trost reactions between o-bromophenols and 1,3-dienes can yield chiral 2,3-dihydrobenzofurans with excellent control over stereochemistry.[3]

- **Visible-Light-Driven Iron Catalysis:** A novel and mild approach involves the decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, providing an efficient, one-pot synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.
- **Microwave-Assisted Synthesis:** For rapid generation of analogs, microwave-assisted protocols can be employed. A typical route may start with an aldol condensation to form chalcones, followed by asymmetric epoxidation and a final microwave-assisted intramolecular cyclization with an amine to yield the 3-amino-2,3-dihydrobenzofuran product.

[2]

Illustrative Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis and diversification of 2,3-dihydrobenzofuran derivatives, highlighting key stages from starting materials to biologically active compounds.



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Caption: Generalized workflow for the synthesis of **2,3-Dihydro-benzofuran-3-ylamine HCl**.

Biological Significance and Applications

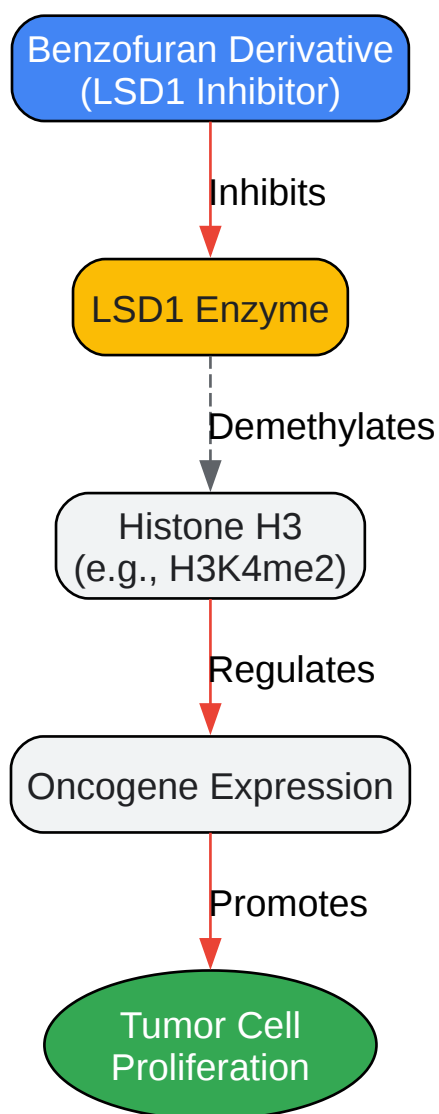
2,3-Dihydro-benzofuran-3-ylamine HCl serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders.^[2] The broader class of 2,3-dihydrobenzofuran derivatives has been shown to exhibit a wide spectrum of biological activities.

- **Drug Discovery Intermediate:** The primary application of this compound is as a key intermediate in the synthesis of novel pharmaceuticals. Its structure allows for diverse modifications to explore and optimize biological activity.^[2]
- **Anticancer and Anti-inflammatory Potential:** Derivatives of the benzofuran and dihydrobenzofuran core have been investigated as potent anticancer and anti-inflammatory agents. Some have been designed as inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.^[4] Others show potent anti-inflammatory effects by inhibiting prostaglandin synthesis.
- **Neurological and CNS Activity:** Certain aminopropyl-dihydrobenzofuran derivatives are known CNS stimulants.^[5] Furthermore, related scaffolds have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), a target for treating neuropathic pain and inflammation.

Potential Signaling Pathway Involvement

While the specific mechanism of action for **2,3-Dihydro-benzofuran-3-ylamine** HCl itself is not extensively documented, its derivatives often target key signaling pathways in inflammation and cancer. For example, derivatives designed as LSD1 inhibitors would modulate gene expression by altering histone methylation, impacting cancer cell proliferation.

The following diagram illustrates the potential role of a hypothetical derivative in cancer therapy via LSD1 inhibition.



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References

- 1. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
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